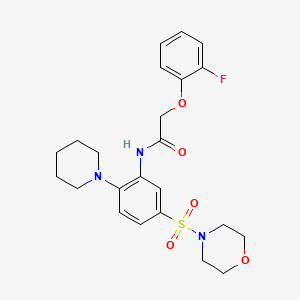![molecular formula C15H19N3O B7498362 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP is a pyridopyrimidine derivative that has been shown to exhibit potent antiproliferative activity against various cancer cell lines.
Scientific Research Applications
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of protein synthesis and cell cycle progression. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce the expression of p53, a tumor suppressor protein that is involved in the regulation of cell growth and division. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is a signaling pathway that is involved in the regulation of immune responses and inflammation.
Advantages and Limitations for Lab Experiments
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a useful tool for the study of cancer biology. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics and pharmacodynamics. Additionally, this compound has not been extensively studied in animal models, which limits its potential for preclinical development.
Future Directions
There are a number of future directions for the study of 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one. One potential direction is the development of new cancer therapies based on this compound. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This could provide valuable information for the development of new cancer therapies based on this compound. Additionally, the study of the mechanism of action of this compound could provide insights into the regulation of cell growth and division, which could have implications for the development of new cancer therapies.
Synthesis Methods
The synthesis of 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-aminopyridine with 1-(piperidin-1-yl)methanamine in the presence of a catalyst. The resulting intermediate is then subjected to cyclization and further reactions to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
Properties
IUPAC Name |
7-methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-5-6-14-16-13(9-15(19)18(14)10-12)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGQMUKEXZUNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CN3CCCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)

